N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is a complex organic compound known for its versatile applications in scientific research This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxybenzoyl Group: The 3,4-dimethoxybenzoyl group is introduced via Friedel-Crafts acylation, using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclopropane Carboxamide Moiety: The final step involves the formation of the cyclopropane carboxamide group through a reaction with cyclopropanecarboxylic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide: Similar structure but with an acetamide group instead of a cyclopropane carboxamide.
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]propionamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-12-16-11-15(23-22(25)13-4-5-13)7-9-17(16)28-21(12)20(24)14-6-8-18(26-2)19(10-14)27-3/h6-11,13H,4-5H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMEZOUGYOTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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